
4-(2-Phenoxyethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenoxyethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenoxyethoxy group attached to the piperidine ring. It has various applications in medicinal chemistry and organic synthesis due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)piperidine typically involves the reaction of piperidine with 2-phenoxyethanol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as magnesium hydrogen sulfate, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenoxyethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenoxyethoxy)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Phenoxyethoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with an aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in calcium channel blockers.
Piperidine Derivatives: Various substituted piperidines with different functional groups attached to the piperidine ring.
Uniqueness
4-(2-Phenoxyethoxy)piperidine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
70978-89-1 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-(2-phenoxyethoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI-Schlüssel |
XSADPCARLFCVPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
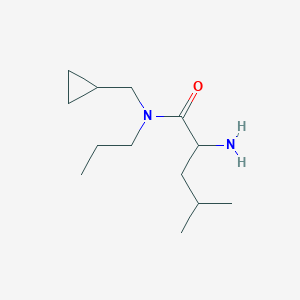

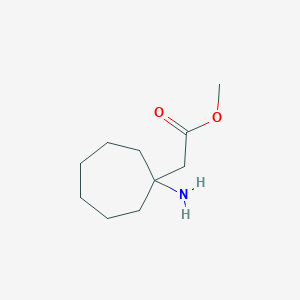
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

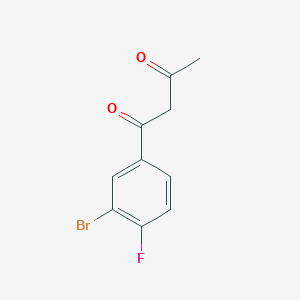
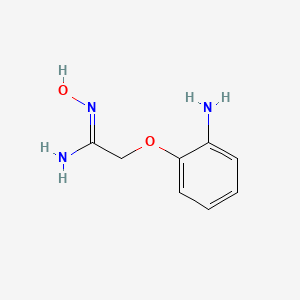

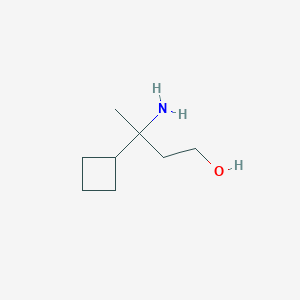

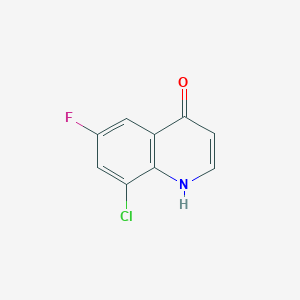

![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
